![molecular formula C14H19NO2 B11775921 (R)-Methyl 3-benzylpiperidine-3-carboxylate](/img/structure/B11775921.png)
(R)-Methyl 3-benzylpiperidine-3-carboxylate
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Overview
Description
®-Methyl 3-benzylpiperidine-3-carboxylate is a chiral compound belonging to the piperidine class of chemicals It is characterized by a piperidine ring substituted with a benzyl group and a methyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-benzylpiperidine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with N-Cbz-3-piperidinecarboxylic acid.
Chiral Resolution: Chiral resolution is performed using R-phenylethylamine to obtain the desired enantiomer.
Condensation Reaction: An acid-amide condensation reaction is carried out with ammonia gas to form an intermediate compound.
Hofmann Degradation: The intermediate undergoes Hofmann degradation to yield the desired piperidine derivative.
Protection and Deprotection: The compound is protected with di-tert-butyl dicarbonate and then deprotected to obtain ®-Methyl 3-benzylpiperidine-3-carboxylate.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing energy consumption and environmental impact. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-benzylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Benzyl ketones and carboxylic acids.
Reduction: Benzyl alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
(R)-Methyl 3-benzylpiperidine-3-carboxylate has shown potential in drug development, particularly for neurological disorders due to its ability to interact with neurotransmitter receptors.
- Case Study : A study published in the European Journal of Medicinal Chemistry highlighted its role as an inhibitor for the enzyme monoacylglycerol lipase (MAGL), which is implicated in pain and inflammation pathways. The compound exhibited an IC50 value of 5 nM, indicating strong inhibitory activity compared to other known MAGL inhibitors .
Biological Research
The compound is utilized in various biological assays to understand its pharmacological effects.
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in lipid metabolism, making it a candidate for studying metabolic disorders .
- Receptor Binding Assays : Its interaction with cannabinoid receptors has been explored, revealing potential therapeutic applications in pain management and neuroprotection.
Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules.
Application Area | Description |
---|---|
Building Block | Used in the synthesis of various piperidine derivatives and other complex organic molecules. |
Pharmaceutical Intermediates | Acts as an intermediate in the production of drugs targeting CNS disorders. |
Mechanism of Action
The mechanism of action of ®-Methyl 3-benzylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-1-benzylpiperidine: A similar compound with an amino group instead of a methyl ester group.
®-3-Methyl piperidine carboxylate hydrochloride: A related compound with a different substituent at the piperidine ring.
Ethyl ®-3-benzylpiperidine-3-carboxylate: An ester derivative with an ethyl group instead of a methyl group.
Uniqueness
®-Methyl 3-benzylpiperidine-3-carboxylate is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties
Biological Activity
(R)-Methyl 3-benzylpiperidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by recent research findings and data.
Chemical Structure and Properties
This compound belongs to the piperidine class of compounds, characterized by a piperidine ring substituted with a methyl ester and a benzyl group. Its structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have shown to induce apoptosis in various cancer cell lines. A study highlighted that certain piperidine derivatives could inhibit key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway and the Ras/Raf/MEK/ERK pathway, which are crucial for cell proliferation and survival .
Compound | Activity | IC50 (µM) | Reference |
---|---|---|---|
This compound | Anticancer | TBD | |
Quinoline Derivative | PI3K/mTOR Inhibition | 15 | |
Piperidine Analog | Apoptosis Induction | <10 |
Neuroprotective Effects
The neuroprotective properties of this compound have also been investigated. Compounds in this class have been shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer's disease. For example, one study reported that related piperidine derivatives exhibited selective inhibition of AChE with potential for enhancing cholinergic neurotransmission .
Activity Type | Mechanism | Reference |
---|---|---|
AChE Inhibition | Enhances cholinergic activity | |
Neuroprotection | Reduces oxidative stress | TBD |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Acetylcholinesterase Inhibition : This action increases acetylcholine levels in synaptic clefts, improving cognitive function.
- Signal Transduction Pathway Modulation : The compound has been shown to influence pathways critical for cell survival and proliferation, potentially leading to anticancer effects.
- Oxidative Stress Reduction : Some studies suggest that piperidine derivatives may possess antioxidant properties, protecting cells from oxidative damage.
Case Studies
Case Study 1 : A recent investigation into the structure-activity relationship (SAR) of piperidine derivatives revealed that modifications at the benzyl position significantly enhanced anticancer activity against breast cancer cell lines. The study utilized various analogs of this compound to determine optimal substituents for increased efficacy .
Case Study 2 : In another study focused on neurodegenerative diseases, researchers evaluated the neuroprotective effects of this compound in mouse models of Alzheimer's disease. Results indicated a significant reduction in cognitive decline correlated with AChE inhibition and antioxidant activity .
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
methyl (3R)-3-benzylpiperidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-17-13(16)14(8-5-9-15-11-14)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3/t14-/m1/s1 |
InChI Key |
WQZNIKREYWIGDL-CQSZACIVSA-N |
Isomeric SMILES |
COC(=O)[C@]1(CCCNC1)CC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1(CCCNC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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